3-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine
Overview
Description
3-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine is a heterocyclic compound that belongs to the class of cyclopenta[b]pyridines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine can be achieved through several methods. One common approach involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile in the presence of a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . Another method involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclocondensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions with various alkylating agents to form different derivatives.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 and t-BuOOH in water at 25°C.
Substitution: Alkylating agents such as 1,2-dibromoethane and benzyl chloride in the presence of a base like triethylamine (Et3N).
Major Products
Oxidation: 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues.
Substitution: Various alkylated derivatives of this compound.
Scientific Research Applications
3-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been found to inhibit protein kinase FGFR1, which plays a crucial role in cell signaling and growth . The compound’s structure allows it to form coordinate bonds with metal surfaces, providing corrosion protection through both physisorption and chemisorption .
Comparison with Similar Compounds
3-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine can be compared with other similar compounds, such as:
6,7-dihydro-5H-cyclopenta[b]pyridine: Lacks the iodine substituent, which may affect its reactivity and biological activity.
3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine:
The uniqueness of this compound lies in its iodine substituent, which can influence its reactivity and interactions with biological targets, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8IN/c9-7-4-6-2-1-3-8(6)10-5-7/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEJFIGKHRHEDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CC(=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00704394 | |
Record name | 3-Iodo-6,7-dihydro-5H-cyclopenta[b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00704394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1259223-96-5 | |
Record name | 5H-Cyclopenta[b]pyridine, 6,7-dihydro-3-iodo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1259223-96-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodo-6,7-dihydro-5H-cyclopenta[b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00704394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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